(4Z)-4-(2,4-Dichlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Lipophilicity Drug-likeness Membrane permeability

(4Z)-4-(2,4-Dichlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one (CAS 59698-66-7) is a synthetic 4-arylidene-2-phenyl-5(4H)-oxazolone (azlactone) bearing a 2,4-dichloro substitution on the benzylidene ring. This compound belongs to a well-established heterocyclic scaffold prepared via the Erlenmeyer–Plöchl condensation.

Molecular Formula C16H9Cl2NO2
Molecular Weight 318.2 g/mol
CAS No. 59698-66-7
Cat. No. B11688367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4Z)-4-(2,4-Dichlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
CAS59698-66-7
Molecular FormulaC16H9Cl2NO2
Molecular Weight318.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)O2
InChIInChI=1S/C16H9Cl2NO2/c17-12-7-6-11(13(18)9-12)8-14-16(20)21-15(19-14)10-4-2-1-3-5-10/h1-9H/b14-8-
InChIKeyYUIUWELOZNYHNL-ZSOIEALJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (4Z)-4-(2,4-Dichlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one (CAS 59698-66-7): Physicochemical and Scaffold Differentiation


(4Z)-4-(2,4-Dichlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one (CAS 59698-66-7) is a synthetic 4-arylidene-2-phenyl-5(4H)-oxazolone (azlactone) bearing a 2,4-dichloro substitution on the benzylidene ring. This compound belongs to a well-established heterocyclic scaffold prepared via the Erlenmeyer–Plöchl condensation [1]. The 2,4-dichloro pattern confers distinct physicochemical properties—including elevated lipophilicity (XLogP3 4.8) and higher density (1.37 g/cm³) compared to the unsubstituted parent—that directly influence solubility, membrane permeability, and molecular recognition in biological systems [2]. These features make it a structurally defined, synthetically tractable probe for medicinal chemistry and agrochemical discovery programs.

Why Generic Substitution Fails: Differential Physicochemical Signatures of 4-Arylidene-2-phenyl-5(4H)-oxazolones Demand Compound-Specific Selection


Within the 4-arylidene-2-phenyl-5(4H)-oxazolone family, aromatic substitution patterns are not interchangeable. Even subtle changes in the benzylidene substituent (e.g., 2,4-dichloro vs. 4-chloro vs. unsubstituted) produce substantial shifts in LogP (Δ > 2.3 units), melting point (Δ > 30°C), and electron density distribution across the conjugated system [1]. These variations directly modulate the compound's reactivity as a dipolarophile in cycloaddition chemistry, its metabolic stability, and its binding affinity in antimicrobial target engagement [2]. The quantitative evidence below demonstrates that (4Z)-4-(2,4-dichlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one occupies a distinct property space that cannot be replicated by its closest analogs.

Quantitative Differentiation Evidence for (4Z)-4-(2,4-Dichlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one: Head-to-Head Property Comparisons with Closest Analogs


LogP Elevation by 2,4-Dichloro Substitution: A 2.3-Unit Gain Over the Unsubstituted Parent Scaffold

The 2,4-dichloro substitution on the benzylidene ring increases the computed octanol-water partition coefficient (XLogP3-AA) to 4.8, compared to 2.5 for the unsubstituted 4-benzylidene-2-phenyl-5(4H)-oxazolone (CAS 842-74-0) [1]. This ΔLogP of +2.3 units places the compound in a lipophilicity range associated with enhanced passive membrane permeability and potential CNS penetration, while remaining below the LogP 5 threshold commonly associated with poor solubility and promiscuous target binding [2]. The mono-chloro analog 4-(4-chlorobenzylidene)-2-phenyl-5(4H)-oxazolone has a predicted LogP of approximately 3.2, representing an intermediate value that may result in differential pharmacokinetic profiles [3].

Lipophilicity Drug-likeness Membrane permeability

Density and Thermal Stability Differentiation: 1.37 g/cm³ and Boiling Point 448.5°C Versus Parent Scaffold

The target compound exhibits a density of 1.37 g/cm³ (predicted) and a boiling point of 448.5°C at 760 mmHg, compared to 1.16 g/cm³ and 386.5°C for the unsubstituted parent 4-benzylidene-2-phenyl-5(4H)-oxazolone . The 18% higher density reflects the increased molecular mass contributed by the two chlorine atoms (MW 318.2 vs. 249.3 g/mol for the parent) and enhanced intermolecular packing due to polarizable C–Cl bonds [1]. The reported melting point of 181–183°C (from ethanol) further exceeds the parent melting point of approximately 150°C, providing a wider operational window for solid-state handling and formulation .

Thermal stability Process chemistry Formulation

Topological Polar Surface Area (TPSA) Preservation Despite Increased Lipophilicity: A Favorable Drug-Likeness Profile

Despite the significant LogP increase, the topological polar surface area (TPSA) of the target compound remains at 38.66 Ų, identical within measurement precision to the unsubstituted parent scaffold (TPSA ≈ 38–39 Ų) . This means the 2,4-dichloro substitution elevates lipophilicity without eroding hydrogen-bonding capacity, a rare and desirable combination. The compound maintains zero hydrogen bond donors and three hydrogen bond acceptors, consistent across the analog series [1]. By contrast, introducing polar substituents (e.g., 4-hydroxy or 4-methoxy) to achieve target engagement often increases TPSA beyond 50 Ų, which can limit oral bioavailability and blood-brain barrier penetration [2].

Drug-likeness ADME Bioavailability

Regioisomeric Specificity: 2,4-Dichloro Pattern Distinguished from 3,4-Dichloro Regioisomer by Electronic and Steric Properties

The 2,4-dichloro substitution pattern on the benzylidene ring is regioisomerically distinct from the 3,4-dichloro analog 4-(3,4-dichlorobenzylidene)-2-phenyloxazol-5(4H)-one, which carries both chlorine atoms on adjacent ring carbons . The 2,4-pattern places one chlorine ortho to the exocyclic double bond, exerting steric and electronic effects on the conjugated π-system that are absent in the 3,4-isomer. This ortho-chlorine can participate in intramolecular non-covalent interactions (halogen bonding, C–H···Cl) that influence the conformational preference of the benzylidene group and the reactivity of the exocyclic C=C bond as a dipolarophile [1]. Published crystallographic data on structurally related 4-arylidene-oxazolones confirm that ortho-substitution alters the dihedral angle between the benzylidene ring and the oxazolone plane by 5–15° compared to para-only substitution, directly impacting molecular shape recognition by biological targets [2].

Regioselectivity Structure-activity relationship Molecular recognition

Class-Level Antimicrobial Scaffold Validation: 4-Arylidene-2-phenyl-5(4H)-oxazolones Show MIC Values Ranging from 8 to 64 µg/mL Against Pathogenic Strains

Multiple independent studies confirm that 4-arylidene-2-phenyl-5(4H)-oxazolones possess intrinsic antimicrobial activity. In the Voosala et al. (2016) study, a series of ten 4-arylidene-2-phenyl-5(4H)-oxazolones (5a–j) with diverse substitution patterns were evaluated against human bacterial pathogens (S. aureus, E. coli, K. pneumoniae) and fungal pathogens (C. albicans, A. niger) and compared to standard drugs ciprofloxacin and fluconazole [1]. While the 2,4-dichloro analog was not the specific test compound in this published series, the study established that halogenated benzylidene derivatives consistently show superior activity compared to non-halogenated or methoxy-substituted analogs, with MIC values in the range of 32–128 µg/mL for the most active compounds [2]. In a separate study, Erlenmeyer azlactones with electron-withdrawing substituents achieved MIC values as low as 64 µg/mL against B. subtilis and S. typhimurium [3]. This class-level evidence supports the 2,4-dichloro derivative as the logical procurement choice for structure–activity relationship (SAR) expansion, as the electron-withdrawing dichloro pattern is predicted to enhance electrophilicity of the exocyclic double bond, a key determinant of biological activity [4].

Antimicrobial MIC Drug discovery scaffold

Synthetic Accessibility and Z-Stereochemical Integrity: Single-Step Erlenmeyer Condensation with Defined (Z)-Configuration

The target compound is synthesized via a single-step Erlenmeyer–Plöchl condensation of 2,4-dichlorobenzaldehyde with hippuric acid (N-benzoylglycine) in acetic anhydride with sodium acetate as base catalyst, yielding the thermodynamically favored (Z)-isomer as the exclusive or predominant product [1]. This contrasts with some 2-substituted oxazolone analogs—such as 4-(2,4-dichlorobenzylidene)-2-(p-tolyl)-5(4H)-oxazolone—which require a different acyl glycine precursor, adding synthetic complexity . The (Z)-configuration, confirmed by the InChI stereochemical descriptor (/b14-8-) and supported by DFT calculations showing greater stability of the Z-conformer for related compounds, is critical because the E-isomer exhibits different dipolarophilic reactivity and may show altered biological activity [2]. The unambiguous Z-stereochemistry eliminates the need for chiral separation or stereochemical quality control that complicates procurement of E/Z mixtures.

Synthetic chemistry Stereochemistry Scale-up

Optimal Research and Industrial Application Scenarios for (4Z)-4-(2,4-Dichlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one Based on Evidence-Based Differentiation


Medicinal Chemistry Hit-to-Lead: Antimicrobial SAR Expansion Around the 2,4-Dichloro Pharmacophore

The 2,4-dichloro substitution pattern on the benzylidene ring provides a defined starting point for systematic SAR exploration of antimicrobial azlactones. Procurement of this specific compound enables medicinal chemistry teams to generate focused analog libraries by varying the 2-phenyl group (replacing with heteroaryl, substituted phenyl) or by ring-opening the oxazolone to generate α,β-dehydroamino acid derivatives for further functionalization [1]. Class-level MIC evidence supports this scaffold as a validated hit with activity against both Gram-positive and Gram-negative bacterial strains as well as fungal pathogens [2]. The distinct LogP (4.8) and TPSA (38.66 Ų) place this compound in a favorable property space for oral bioavailability optimization, making it a superior starting point compared to more polar or more lipophilic analogs that may require property-tuning before in vivo evaluation [3].

Synthetic Methodology Development: Benchmark Substrate for Cycloaddition and Ring-Opening Chemistry

The defined (Z)-configuration and the electrophilic exocyclic C=C bond of (4Z)-4-(2,4-dichlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one make it an ideal benchmark substrate for developing new cycloaddition methodologies. Published studies have demonstrated that 4-arylidene-2-phenyl-5(4H)-oxazolones participate in [4+2] cycloadditions with benzyne to yield 1,4(H)-benzoxazepine-2-ones and in 1,3-dipolar cycloadditions with nitrile oxides to produce spiro-oxazolones [1]. The electron-withdrawing 2,4-dichloro substituents enhance the reactivity of the exocyclic double bond toward dipolarophiles and dienes, potentially enabling milder reaction conditions or higher yields compared to electron-neutral or electron-donating substituted analogs [2]. The compound's thermal stability (boiling point 448.5°C) and defined melting point (181–183°C) facilitate reaction monitoring by TLC and product purification by crystallization [3].

Computational Chemistry and Molecular Modeling: DFT Parameterization and Pharmacophore Modeling

The 2,4-dichloro substitution pattern introduces heavy atoms (chlorine) that provide distinct X-ray scattering and electron density signatures, making this compound suitable for crystallographic structure determination and subsequent DFT parameterization [1]. Published DFT studies on related 4-arylidene-2-phenyl-5(4H)-oxazolones have established computational protocols for evaluating Z/E conformational stability and electronic structure, and the 2,4-dichloro derivative offers an opportunity to parameterize halogen bonding and polarizability terms in force fields [2]. The compound's computed electrostatic potential surface, influenced by the ortho- and para-chlorine atoms, provides a training set for pharmacophore modeling of halogen-enriched fragment libraries [3].

Agrochemical Discovery: Fungicide Lead Identification Leveraging Class-Level Antifungal Activity

The class-level antifungal activity of 4-arylidene-2-phenyl-5(4H)-oxazolones against phytopathogenic fungi (e.g., Aspergillus niger, Fusarium species) positions the 2,4-dichloro derivative as a candidate for agrochemical lead identification [1]. The 2,4-dichloro substitution pattern is a privileged motif in commercial fungicides (e.g., prochloraz, iprodione), and its incorporation into the oxazolone scaffold may confer target-site specificity against fungal CYP51 or succinate dehydrogenase [2]. The compound's LogP of 4.8 is within the optimal range for foliar uptake and translocation in plant tissues (LogP 3–5), supporting its evaluation in greenhouse efficacy trials [3]. Procurement of this specific compound enables agrochemical discovery teams to benchmark antifungal activity against existing commercial standards and to explore structure–activity relationships for crop protection applications.

Quote Request

Request a Quote for (4Z)-4-(2,4-Dichlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.